LY2780301 is classified as a protein kinase inhibitor. It specifically targets the Akt protein kinase and p70 S6 kinase, both of which are integral to various cellular processes including metabolism, growth, and survival. The compound has been studied for its pharmacological properties and therapeutic potential in treating advanced or metastatic cancers.
The synthesis of LY2780301 involves several steps that typically include the reaction of specific precursors under controlled conditions to yield the final compound. The process often employs techniques such as:
The synthesis pathway may involve multiple intermediates, with careful monitoring of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of synthesized compounds.
The molecular structure of LY2780301 features a complex arrangement that includes a fused bicyclic framework, which is essential for its interaction with target proteins. The specific arrangement allows for effective binding to the active sites of protein kinases.
LY2780301 participates in various chemical reactions primarily related to its interactions with biological macromolecules. In particular:
The inhibition kinetics can be characterized using assays that measure changes in enzyme activity in response to varying concentrations of LY2780301. These studies often utilize IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) to quantify potency.
The mechanism by which LY2780301 exerts its effects involves:
Studies have demonstrated that LY2780301 effectively reduces phosphorylation levels of Akt substrates in various cancer cell lines, indicating its role as a potent inhibitor within the PI3K/AKT/mTOR signaling cascade.
LY2780301 has been primarily investigated for its potential applications in oncology, particularly for treating cancers associated with dysregulation of the PI3K/AKT/mTOR pathway. Clinical trials have shown promise in using this compound either alone or in combination with other chemotherapeutics like gemcitabine for enhanced therapeutic efficacy against various malignancies.
LY2780301 (molecular weight: 517.52 g/mol; formula: C₂₅H₂₇F₄N₇O) functions as a highly selective adenosine triphosphate (ATP)-competitive inhibitor. Its structure enables direct binding to the kinase domain of both AKT and p70S6K, preventing ATP access and subsequent phosphorylation events. The compound’s binding stabilizes kinases in an inactive conformation by occupying the adenine-binding pocket, analogous to balanol but distinct from allosteric inhibitors like MK-2206 [1] [3] [8]. Structural analyses reveal that LY2780301 interacts with conserved residues in the catalytic cleft, including hydrophobic interactions with the hinge region (e.g., V57, A70, L173 in PKA-C). This binding disrupts the formation of the "closed" active kinase conformation, thereby inhibiting catalytic activity [8]. Notably, LY2780301’s inhibition is reversible and concentration-dependent, with biochemical assays confirming IC₅₀ values in the low nanomolar range for AKT and p70S6K [1].
Table 1: Structural Features of LY2780301 and Binding Implications
Property | Value/Description | Functional Implication |
---|---|---|
Molecular Weight | 517.52 g/mol | Optimal cellular permeability |
ATP-Competitive Binding | Yes | Directly blocks kinase catalytic activity |
Key Binding Residues | V57, A70, L173 (PKA-C) | Stabilizes inactive conformation |
Solubility | DMSO-soluble (25 mg/mL) | Facilitates in vitro and in vivo formulations |
LY2780301 demonstrates pan-AKT inhibition, targeting all three isoforms (AKT1, AKT2, AKT3) with comparable potency. This contrasts with isoform-selective inhibitors (e.g., MK-2206, which favors AKT1/AKT2). Kinase profiling assays reveal minimal off-target effects against 90% of 290 tested kinases at therapeutic concentrations, underscoring its selectivity [3] [7]. However, subtle kinetic differences exist:
Table 2: Selectivity Profile of LY2780301 Against AKT Isoforms
Isoform | Function in Cancer | LY2780301 Inhibition | Clinical Relevance |
---|---|---|---|
AKT1 | Cell survival, proliferation | High (IC₅₀ ~20 nM) | Broadly relevant across solid tumors |
AKT2 | Glucose metabolism | Moderate (IC₅₀ ~50 nM) | Limited; metabolic effects |
AKT3 | Neural development | Low (IC₅₀ >100 nM) | Restricted to glioblastoma |
p70S6K | Protein synthesis | High (IC₅₀ ~30 nM) | Synergizes with AKT inhibition |
By dually inhibiting AKT and p70S6K, LY2780301 disrupts key nodes of the PI3K/AKT/mTOR axis:
Oncogenic PI3K/AKT hyperactivation often involves compensatory feedback mechanisms that confer resistance to pathway inhibitors. LY2780301 uniquely counteracts two critical loops:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9